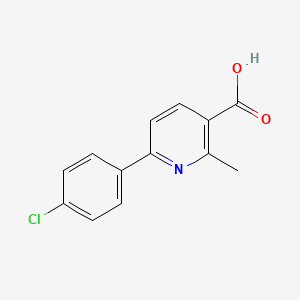

6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with 2-methylpyridine-3-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid serves as a building block for synthesizing pharmaceutical agents. Its derivatives are being explored for:

- Antimicrobial Activity: Investigated for potential use against various bacterial strains.

- Anticancer Properties: Research indicates possible efficacy in inhibiting cancer cell proliferation.

Biological Studies

The compound is utilized in biochemical assays to:

- Study Enzyme Interactions: It acts as a probe to understand enzyme mechanisms and inhibition pathways.

- Investigate Biological Mechanisms: Its interaction with specific molecular targets can modulate enzyme activity, providing insights into biochemical processes.

Materials Science

In materials science, this compound is employed to develop:

- Novel Materials: Its unique electronic properties make it suitable for creating specialized materials with tailored functionalities.

Industrial Applications

This compound is also used in:

- Agrochemicals Production: It serves as an intermediate in synthesizing various agricultural chemicals.

- Specialty Chemicals: Its derivatives find applications in producing specialty chemicals for diverse industrial uses.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

- 6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide

- Imidazo[1,2-a]pyridine analogues

Uniqueness

6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a pyridine carboxylic acid moiety

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including halogenation, methylation, and carboxylation processes. The presence of the chlorophenyl group enhances the compound's lipophilicity and may influence its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown inhibitory effects on various cancer cell lines:

- Inhibition of Kinases : Compounds with a chlorophenyl substitution have been reported to inhibit key kinases involved in cancer progression, particularly AKT2/PKBβ. This pathway is crucial in glioma malignancy, where elevated AKT2 levels correlate with poorer patient outcomes. In vitro studies demonstrated that certain derivatives could inhibit glioma cell growth while exhibiting low cytotoxicity towards normal cells .

- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to disrupt cell signaling pathways critical for tumor growth and survival. For example, one study reported that a pyrano[2,3-c]pyrazole derivative inhibited 3D neurosphere formation in glioma stem cells, indicating its potential as a therapeutic agent against glioblastoma .

2. Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated:

- Broad-Spectrum Activity : Compounds featuring similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and other pathogens .

- Biofilm Inhibition : Some studies reported that these compounds could inhibit biofilm formation in bacterial strains, which is critical for treating persistent infections caused by biofilm-forming bacteria .

Case Study 1: Anti-Glioma Activity

A study focused on the anti-glioma activity of pyrano[2,3-c]pyrazole derivatives revealed that one compound exhibited an IC50 value of approximately 12 µM against AKT2, effectively inhibiting glioma cell proliferation while sparing non-cancerous cells from cytotoxic effects . This selectivity is crucial for developing targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives with the chlorophenyl group were synthesized and tested for their antimicrobial efficacy against various pathogens. The results indicated that several compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli with MIC values significantly lower than those of standard antibiotics .

Summary Table of Biological Activities

| Activity | Target | IC50/MIC Values | Notes |

|---|---|---|---|

| Anticancer | AKT2/PKBβ | ~12 µM | Selective inhibition in glioma cells |

| Antimicrobial | E. coli | 0.0048 - 0.0195 mg/mL | Effective against Gram-negative bacteria |

| Biofilm Inhibition | Various bacterial strains | Not specified | Significant reduction in biofilm formation |

Properties

IUPAC Name |

6-(4-chlorophenyl)-2-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-8-11(13(16)17)6-7-12(15-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJUIPSZPVNASK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.